Scientific Field: Materials Science, specifically Electronic Materials .
Summary of the Application: 4’-Mercaptobiphenyl-4-carbonitrile is used to tune the electronic properties and subsequent surface coverage of gold surfaces/monolayers . This is important in the field of electronic materials where the properties of surfaces can greatly influence the performance of devices.
Methods of Application: While the exact experimental procedures can vary, the general method involves applying a solution of the 4’-Mercaptobiphenyl-4-carbonitrile to the gold surface. The molecule binds to the gold via the sulfur atom (in the mercapto group), forming a self-assembled monolayer. The nitrile group on the other end of the molecule can then interact with other substances, altering the electronic properties of the surface.
Results or Outcomes: The application of 4’-Mercaptobiphenyl-4-carbonitrile allows for the tuning of the electronic properties of gold surfaces. This can be used to optimize the performance of electronic devices. The exact results can depend on many factors, including the concentration of the 4’-mercaptobiphenyl-4-carbonitrile solution and the specific conditions of the experiment .
4'-Mercaptobiphenyl-4-carbonitrile is an organic compound with the molecular formula C₁₃H₉NS. It features a biphenyl structure with both a thiol group (-SH) and a nitrile group (-CN) attached to it. The presence of these functional groups contributes to its unique chemical properties, making it valuable in various scientific applications. The compound has a predicted density of 1.21 g/cm³, a melting point ranging from 127 to 132 °C, and a boiling point of approximately 384.5 °C .
Research into the biological activities of 4'-Mercaptobiphenyl-4-carbonitrile and its derivatives is ongoing. Its interactions with biomolecules are of particular interest, as they may lead to potential applications in medicinal chemistry and drug development. The compound's ability to form strong bonds with metal surfaces through its thiol group also suggests possible roles in biological systems where metal ion interactions are crucial.
The synthesis of 4'-Mercaptobiphenyl-4-carbonitrile typically involves several key steps:
These methods can be adapted for industrial production, utilizing continuous flow reactors and automated systems to enhance yield and purity .
4'-Mercaptobiphenyl-4-carbonitrile has several significant applications:
The interaction of 4'-Mercaptobiphenyl-4-carbonitrile with surfaces, particularly gold, is notable for its ability to modify electronic properties through self-assembled monolayers. These interactions are essential for applications in nanotechnology and surface modification techniques, where controlling surface characteristics at the molecular level is critical.
Several compounds share structural similarities with 4'-Mercaptobiphenyl-4-carbonitrile, but each has unique characteristics:
Compound | Functional Groups | Key Differences |
---|---|---|
Biphenyl-4-thiol | Thiol only | Lacks the nitrile group; less versatile chemically. |
4-Mercaptobenzoic acid | Thiol and carboxylic acid | Contains a carboxylic acid instead of a nitrile. |
4-Mercaptophenol | Thiol and hydroxyl | Contains a hydroxyl group instead of a nitrile; different reactivity. |
The uniqueness of 4'-Mercaptobiphenyl-4-carbonitrile lies in its combination of both thiol and nitrile groups, providing enhanced reactivity and functionality not found in the similar compounds listed above. This dual functionality makes it particularly valuable in both surface chemistry and materials science applications.